N-phenyl-N'-[(E)-1-phenylethylideneamino]butanediamide
Description
N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide: is an organic compound that belongs to the class of anilides. Anilides are aromatic amides derived from aniline, and they are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Properties
IUPAC Name |
N-phenyl-N'-[(E)-1-phenylethylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14(15-8-4-2-5-9-15)20-21-18(23)13-12-17(22)19-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,19,22)(H,21,23)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKNYIRGBHMWQZ-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)NC1=CC=CC=C1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide typically involves the reaction of aniline derivatives with butanediamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the production of type I interferon during virus-induced apoptosis by mediating the cleavage of antiviral proteins .
Comparison with Similar Compounds
- N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide
- N-phenyl-N’-[(E)-1-phenylethylideneamino]octanediamide
- N-phenyl-N’-[(E)-1-phenylethylideneamino]pentanediamide
Uniqueness: N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide is unique due to its specific structural features, which confer distinct reactivity and properties compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
